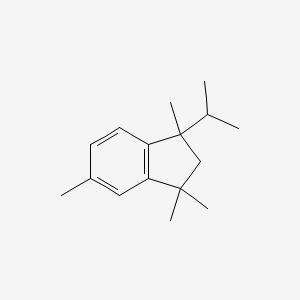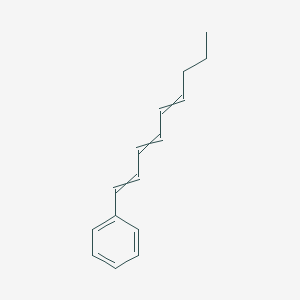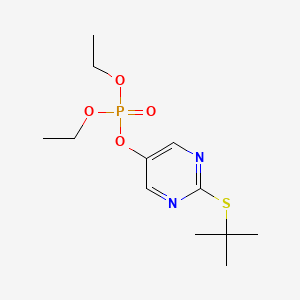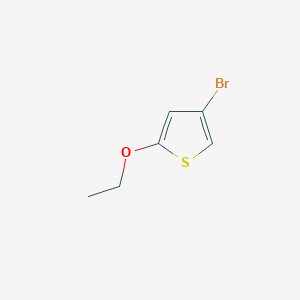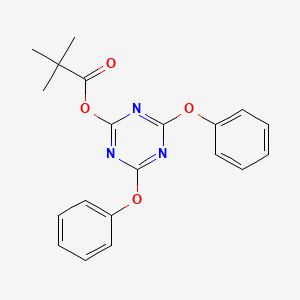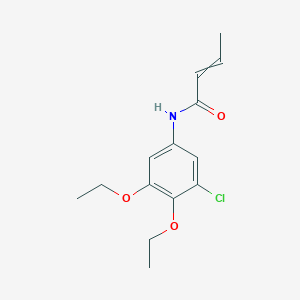![molecular formula C8H10O3S B14352043 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol CAS No. 91401-28-4](/img/structure/B14352043.png)
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a hydroxyethyl sulfanyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol typically involves the introduction of the hydroxyethyl sulfanyl group to a benzene ring that already contains two hydroxyl groups. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromobenzene-1,2-diol, reacts with 2-mercaptoethanol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can react with the hydroxyethyl sulfanyl group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyethyl sulfanyl group.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
特性
CAS番号 |
91401-28-4 |
|---|---|
分子式 |
C8H10O3S |
分子量 |
186.23 g/mol |
IUPAC名 |
3-(2-hydroxyethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3S/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3,9-11H,4-5H2 |
InChIキー |
XUQWXNMRYYJDHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SCCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


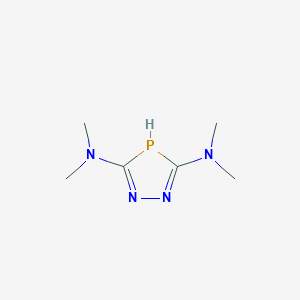
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)

methanone](/img/structure/B14351992.png)
